Ethyl 4-pivaloylbenzoate
Overview
Description
Ethyl 4-pivaloylbenzoate is a chemical compound belonging to the class of esters. It is characterized by its molecular formula C14H18O3 and a molecular weight of 234.29 g/mol . This compound is widely used in various fields, including medical research, environmental research, and industrial research.
Mechanism of Action
Target of Action
Ethyl 4-pivaloylbenzoate, like other benzoate compounds, is primarily designed to act as a local anesthetic . The primary targets of this compound are the nerve endings and nerve trunks . These compounds bind to specific parts of the sodium ion (Na+) channel on the nerve membrane .
Mode of Action
The mode of action of this compound involves its interaction with the sodium ion (Na+) channels on the nerve membrane . By binding to these channels, the compound affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel . This action blocks the conduction of nerve impulses, reducing the excitability of the membrane without affecting the resting potential .
Biochemical Pathways
It is known that local anesthetics like this compound work by blocking nerve conduction, leading to a loss of local sensation . This makes them useful for local surgery and treatment .
Pharmacokinetics
Local anesthetics are generally characterized by their ability to remain localized in the area of application, providing long-term pain relief . They are typically administered parenterally due to their large size, relatively poor membrane permeability, and instability in the conditions of the gastrointestinal tract .
Result of Action
The primary result of this compound’s action is the induction of local anesthesia . By blocking nerve conduction, it causes a loss of local sensation without affecting consciousness . This makes it useful for procedures requiring local anesthesia, such as minor surgical operations, dental procedures, and treatments in ophthalmology and gynecology .
Biochemical Analysis
Biochemical Properties
Ethyl 4-pivaloylbenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with sodium ion channels, affecting their function and thereby influencing nerve impulse conduction This interaction is crucial for its potential use as a local anesthetic
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the activity of sodium ion channels in nerve cells, leading to changes in nerve impulse conduction This effect is particularly relevant in the context of its potential use as a local anesthetic
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It binds to sodium ion channels, inhibiting their function and thereby blocking nerve impulse conduction This inhibition is achieved through the binding of this compound to specific sites on the sodium ion channels, preventing the passage of sodium ions through the channel
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to a reduction in its efficacy
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects and can effectively block nerve impulse conduction . At higher doses, this compound may exhibit toxic or adverse effects, such as tissue irritation and potential neurotoxicity . These threshold effects highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it may be metabolized by esterases, which hydrolyze the ester bond, leading to the formation of 4-pivaloylbenzoic acid and ethanol . These metabolites are then further processed by other metabolic pathways, such as the citric acid cycle and alcohol dehydrogenase pathway, respectively .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is likely to be transported across cell membranes by passive diffusion, given its lipophilic nature . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . This distribution is crucial for its efficacy and potential therapeutic applications.
Subcellular Localization
This compound is localized within specific subcellular compartments, which can affect its activity and function. It may be directed to particular organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . This subcellular localization is essential for its interaction with specific biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-pivaloylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-pivaloylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-pivaloylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases or catalysts.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted esters or other derivatives.
Scientific Research Applications
Ethyl 4-pivaloylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: This compound is utilized in the study of biological pathways and mechanisms, particularly in the development of new pharmaceuticals.
Medicine: this compound is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: It is employed in the production of specialty chemicals, polymers, and other industrial products.
Comparison with Similar Compounds
Ethyl 4-pivaloylbenzoate can be compared with other similar compounds, such as:
Ethyl 4-formylbenzoate: Similar in structure but with a formyl group instead of a pivaloyl group.
Ethyl benzoate: Lacks the pivaloyl group, making it less sterically hindered.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness: this compound is unique due to its pivaloyl group, which provides steric hindrance and influences its reactivity and stability. This makes it particularly useful in specific synthetic applications where such properties are desired .
Properties
IUPAC Name |
ethyl 4-(2,2-dimethylpropanoyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-5-17-13(16)11-8-6-10(7-9-11)12(15)14(2,3)4/h6-9H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POIFTPVXUWQHRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476018 | |
Record name | ethyl 4-pivaloylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90476018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62985-52-8 | |
Record name | ethyl 4-pivaloylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90476018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.